Product packaging for 1-Ethoxycyclobutane-1-carbonyl chloride(Cat. No.:CAS No. 70339-22-9)

1-Ethoxycyclobutane-1-carbonyl chloride

Cat. No.: B13942892
CAS No.: 70339-22-9
M. Wt: 162.61 g/mol
InChI Key: SYRHTYRAVCAADQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxycyclobutane-1-carbonyl chloride is a specialty organic compound that serves as a versatile building block in organic synthesis and pharmaceutical research. This molecule features a carbonyl chloride group attached to a cyclobutane ring, which is further substituted with an ethoxy group. The presence of the acid chloride moiety makes it a highly reactive electrophile, prone to undergo nucleophilic addition reactions with a variety of nucleophiles such as amines and alcohols to form amides and esters, respectively . This reactivity is driven by the polarization of the carbonyl group, where the carbon carries a partial positive charge, making it an excellent target for nucleophilic attack . The cyclobutane ring introduces significant steric strain and unique geometric properties, which can be leveraged to influence the conformation and metabolic stability of resulting molecules. The ethoxy substituent is an electron-donating group, which can modulate the electronic properties of the carbonyl carbon, potentially affecting its reactivity profile in nucleophilic addition reactions . As a reagent, it is particularly valuable for introducing the 1-ethoxycyclobutane scaffold into more complex molecules. This scaffold is of high interest in medicinal chemistry for the development of novel bioactive compounds. Handling and Storage: This compound is moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere. Use personal protective equipment and handle only in a well-ventilated fume hood. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO2 B13942892 1-Ethoxycyclobutane-1-carbonyl chloride CAS No. 70339-22-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70339-22-9

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

1-ethoxycyclobutane-1-carbonyl chloride

InChI

InChI=1S/C7H11ClO2/c1-2-10-7(6(8)9)4-3-5-7/h2-5H2,1H3

InChI Key

SYRHTYRAVCAADQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCC1)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Ethoxycyclobutane 1 Carbonyl Chloride

Direct Transformation Routes from Cyclobutane (B1203170) Carboxylic Acid Precursors

The most direct and common method for the synthesis of 1-Ethoxycyclobutane-1-carbonyl chloride involves the direct chlorination of 1-ethoxycyclobutane-1-carboxylic acid. This transformation is typically accomplished using standard chlorinating agents that are effective in converting carboxylic acids to their corresponding acyl chlorides.

Commonly used reagents for this direct conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). These reagents are favored due to their reactivity and the fact that their byproducts are gaseous (HCl and SO₂ from thionyl chloride; CO, CO₂, and HCl from oxalyl chloride), which simplifies the purification of the desired acyl chloride.

The general reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic center of the chlorinating agent. This is followed by the elimination of a leaving group and subsequent nucleophilic attack by a chloride ion on the carbonyl carbon, ultimately leading to the formation of the acyl chloride.

Table 1: Common Reagents for Direct Transformation

ReagentFormulaTypical Byproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Oxalyl Chloride(COCl)₂CO, CO₂, HCl
Phosphorus PentachloridePCl₅POCl₃, HCl

Multi-Step Synthetic Sequences Employing Diverse Starting Materials

One potential route begins with the formation of the cyclobutane ring. For instance, 1,1-cyclobutanedicarboxylic acid can be synthesized through methods such as the hydrolysis of its diethyl ester, which is prepared by the condensation of diethyl malonate with 1,3-dibromopropane. Subsequent selective monoesterification and etherification would be required to introduce the ethoxy group at the C1 position, ultimately leading to the desired carboxylic acid precursor for chlorination.

Another conceptual multi-step pathway could involve the [2+2] cycloaddition of an appropriate ketene (B1206846) acetal (B89532) with an alkene to form the substituted cyclobutane ring, followed by functional group manipulations to yield 1-ethoxycyclobutane-1-carboxylic acid. The final step would then be the chlorination as described in the direct transformation route.

Catalytic Strategies and Reaction Condition Optimization in Synthesis

To enhance the efficiency and mildness of the chlorination reaction, catalytic strategies are often employed. A catalytic amount of N,N-dimethylformamide (DMF) is frequently used in conjunction with oxalyl chloride or thionyl chloride. The catalyst reacts with the chlorinating agent to form a Vilsmeier reagent, which is a more potent activating agent for the carboxylic acid.

Optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are typically optimized include:

Temperature: These reactions are often carried out at room temperature or with gentle heating.

Solvent: Anhydrous, non-protic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or benzene (B151609) are commonly used to prevent hydrolysis of the acyl chloride product.

Stoichiometry of Reagents: A slight excess of the chlorinating agent is generally used to ensure complete conversion of the carboxylic acid.

Reaction Time: The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Table 2: Typical Reaction Conditions for Acyl Chloride Synthesis

Reagent SystemCatalystSolventTemperature
Oxalyl ChlorideDMF (catalytic)DichloromethaneRoom Temperature
Thionyl ChlorideDMF (catalytic)TolueneReflux
Phosgene (B1210022)N,N-dialkylformamideStationary Phase30-80 °C

Efficiency and Scalability Aspects in the Preparation of this compound

The efficiency of the synthesis of this compound is largely dependent on the chosen synthetic route and the optimization of reaction conditions. Direct chlorination methods, particularly with oxalyl chloride and a DMF catalyst, are generally highly efficient for laboratory-scale preparations.

For larger-scale industrial production, factors such as cost, safety, and waste management become more critical. While thionyl chloride is less expensive than oxalyl chloride, the latter is often preferred for its milder reaction conditions and cleaner byproducts.

A patented process for the continuous preparation of carbonyl chlorides utilizes phosgene in the presence of a catalytic adduct of phosgene and an N,N-disubstituted formamide (B127407) on a stationary phase. This method offers high yields and purity and could potentially be adapted for the large-scale synthesis of this compound. The process is designed to be continuous, which can be advantageous for industrial applications.

Mechanistic Elucidation of Reactivity Patterns of 1 Ethoxycyclobutane 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. This typically proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group and the formation of a new carbonyl compound. youtube.comyoutube.com The reactivity of 1-ethoxycyclobutane-1-carbonyl chloride towards various nucleophiles is a key aspect of its chemical profile.

Reactions with oxygen-centered nucleophiles, such as water, alcohols, and carboxylates, are fundamental transformations for acyl chlorides.

Hydrolysis: In the presence of water, this compound is expected to undergo rapid hydrolysis to form 1-ethoxycyclobutane-1-carboxylic acid and hydrochloric acid. The reaction proceeds via the standard addition-elimination mechanism. youtube.com

Alcoholysis: Treatment with an alcohol, for instance, ethanol, in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl produced, would yield the corresponding ester, ethyl 1-ethoxycyclobutane-1-carboxylate. youtube.com

Reaction with Carboxylates: Reaction with a carboxylate salt, such as sodium acetate, would lead to the formation of a mixed anhydride, 1-ethoxycyclobutane-1-carboxylic acetic anhydride. youtube.com

Table 1: Expected Products from Reactions with Oxygen-Centered Nucleophiles

NucleophileReagent ExampleExpected Product
WaterH₂O1-Ethoxycyclobutane-1-carboxylic acid
AlcoholEthanol (C₂H₅OH)Ethyl 1-ethoxycyclobutane-1-carboxylate
CarboxylateSodium Acetate (CH₃COONa)Acetic 1-ethoxycyclobutane-1-carboxylic anhydride

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react readily with acyl chlorides to form amides. These reactions are generally fast and often require careful temperature control.

Ammonolysis: Reaction with ammonia would produce 1-ethoxycyclobutane-1-carboxamide. Typically, two equivalents of ammonia are used, with one acting as the nucleophile and the second as a base to neutralize the HCl byproduct. youtube.com

Aminolysis: Primary amines (e.g., ethylamine) and secondary amines (e.g., diethylamine) will react to form the corresponding N-substituted and N,N-disubstituted amides, respectively. Similar to ammonolysis, an excess of the amine or the addition of a tertiary amine base is required. youtube.com

Table 2: Predicted Outcomes of Reactions with Nitrogen-Centered Nucleophiles

NucleophileReagent ExamplePredicted Product
AmmoniaNH₃1-Ethoxycyclobutane-1-carboxamide
Primary AmineEthylamine (CH₃CH₂NH₂)N-Ethyl-1-ethoxycyclobutane-1-carboxamide
Secondary AmineDiethylamine ((CH₃CH₂)₂NH)N,N-Diethyl-1-ethoxycyclobutane-1-carboxamide

Carbon-centered nucleophiles, such as organometallic reagents and enolates, can also participate in nucleophilic acyl substitution with this compound.

Organocuprates: Reagents like lithium dialkylcuprates (Gilman reagents) are effective for the formation of ketones from acyl chlorides. For example, reaction with lithium dimethylcuprate would be expected to yield 1-acetyl-1-ethoxycyclobutane.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds, such as benzene (B151609), to form aryl ketones.

Enolates: The reaction with a ketone or ester enolate would lead to the formation of a β-dicarbonyl compound.

Intramolecular Reactivity and Potential Rearrangement Pathways

The strained cyclobutane (B1203170) ring in this compound introduces the possibility of intramolecular reactions and rearrangements that are not typically observed in their acyclic counterparts. Under certain conditions, particularly those favoring carbocation formation, ring-opening or rearrangement reactions may occur. For instance, treatment with a strong Lewis acid could potentially induce a rearrangement to a more stable carbocation, leading to a variety of products. nih.gov While specific pathways for this exact molecule are not documented, analogies can be drawn from other strained ring systems. For example, acid-catalyzed rearrangements of cyclopropyl (B3062369) carbonyl compounds are known to occur.

Influence of the Cyclobutane Ring on Reaction Kinetics and Selectivity

The four-membered cyclobutane ring is characterized by significant angle strain. This strain can influence the kinetics of reactions at the adjacent carbonyl group. The hybridization change from sp² in the acyl chloride to sp³ in the tetrahedral intermediate can alter the ring strain. If the formation of the sp³-hybridized intermediate leads to a decrease in ring strain, the reaction rate may be enhanced compared to an unstrained acyclic analogue. Conversely, if the strain increases, the reaction may be slower. The precise effect is often a complex interplay of steric and electronic factors. Kinetic studies on the solvolysis of related compounds, such as cyclobutyl chloroformates, could provide insight into the stability of intermediates and transition states. researchgate.netmdpi.com

Role of External Catalysis in Modulating Reactivity Profiles

The reactivity of this compound can be significantly modulated by external catalysts.

Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄), can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by weaker nucleophiles. researchgate.netrsc.org This is particularly important in reactions like Friedel-Crafts acylation. Lewis acid catalysis can also promote ring-opening or rearrangement reactions of the cyclobutane ring. nih.gov

Nucleophilic Catalysis: Certain nucleophiles, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can act as catalysts in acylation reactions. They react with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the primary nucleophile (e.g., an alcohol).

Strategic Utility in the Construction of Esters, Amides, and Ketones

As an acyl chloride, this compound is an activated carboxylic acid derivative, making it a highly reactive and valuable reagent for the synthesis of various functional groups through nucleophilic acyl substitution.

Esters: The reaction of this compound with a wide range of primary, secondary, and tertiary alcohols, as well as phenols, would be expected to proceed readily, typically in the presence of a non-nucleophilic base such as pyridine or triethylamine. This base serves to neutralize the hydrogen chloride byproduct. This method provides a direct and efficient route to a variety of 1-ethoxycyclobutane-1-carboxylates.

Amides: Similarly, its reaction with primary and secondary amines would yield the corresponding N-substituted 1-ethoxycyclobutane-1-carboxamides. The reaction is generally fast and high-yielding. The use of a base is also common in this transformation to sequester the HCl generated.

Ketones: The synthesis of ketones from this compound can be achieved through the reaction with organometallic reagents. For instance, organocuprates (Gilman reagents) are known to react with acyl chlorides to produce ketones in good yields, minimizing the over-addition that can be problematic with more reactive organometallics like Grignard or organolithium reagents.

Table 1: Theoretical Reactions of this compound

Nucleophile Product Functional Group General Reaction Conditions
Alcohol (R-OH) Ester Pyridine or Triethylamine, Aprotic Solvent
Amine (RNH₂) Amide Pyridine or Triethylamine, Aprotic Solvent

Precursor for the Derivatization of Cyclobutane-Fused Systems

The 1-ethoxycyclobutane moiety serves as a valuable scaffold for the construction of more complex cyclobutane-fused ring systems. The carbonyl chloride functionality is a key handle for introducing a variety of substituents and for initiating cyclization reactions.

For instance, intramolecular Friedel-Crafts acylation could be envisioned if an appropriate aromatic ring is present in the ethoxy group or is introduced via substitution. This would lead to the formation of bicyclic or polycyclic systems containing a fused cyclobutane ring. Furthermore, the ester or amide derivatives formed from this acyl chloride could undergo various cyclization strategies to generate heterocyclic systems fused to the cyclobutane core.

Exploitation in Complex Molecular Architecture Assembly

The unique structural features of the 1-ethoxycyclobutane unit, including its strained four-membered ring and the presence of a versatile functional handle, make it a potentially attractive building block in the synthesis of complex molecular architectures, including natural products and their analogues. The cyclobutane ring can impart specific conformational constraints and stereochemical arrangements that are desirable in medicinal chemistry and materials science.

While specific examples of the incorporation of this compound into complex molecules are not prominent in the literature, its potential lies in its ability to introduce a sp³-rich, three-dimensional fragment into a larger molecule.

Potential in Ring Expansion and Contraction Methodologies for Cyclobutanes

The reactivity of the cyclobutane ring, driven by its inherent ring strain, opens up possibilities for ring expansion and contraction reactions. The functional groups derived from this compound could be manipulated to trigger such rearrangements.

Ring Expansion: For example, treatment of a ketone derived from the acyl chloride with diazomethane (B1218177) could potentially lead to a ring-expanded cyclopentanone (B42830) derivative via a Tiffeneau–Demjanov-type rearrangement.

Ring Contraction: Conversely, certain reactions, such as the Favorskii rearrangement of an α-haloketone derived from the cyclobutane system, could theoretically lead to the formation of a cyclopropanecarboxylic acid derivative.

It is important to note that the specific reaction pathways and outcomes for these transformations would require experimental validation.

Conclusion

1-Ethoxycyclobutane-1-carbonyl chloride is a specialized reagent in organic synthesis, characterized by the dual reactivity of its acid chloride group and its strained, donor-acceptor substituted cyclobutane (B1203170) ring. While not a common end-product, its value lies in its role as a versatile intermediate for the construction of complex molecular architectures. Its ability to undergo both standard nucleophilic acyl substitutions and unique ring-based transformations makes it a useful tool for chemists seeking to introduce the 1-ethoxycyclobutane scaffold or to leverage its reactivity in the synthesis of novel compounds.

Computational and Theoretical Investigations of 1 Ethoxycyclobutane 1 Carbonyl Chloride

Electronic Structure and Bonding Characteristics

The electronic structure of 1-ethoxycyclobutane-1-carbonyl chloride is fundamentally shaped by the interplay of electronegative atoms—oxygen and chlorine—and the strained cyclobutane (B1203170) ring. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of electron distribution, molecular orbitals, and the nature of the chemical bonds.

The carbonyl group (C=O) is inherently polar, with a significant partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen. The adjacent chlorine atom, being highly electronegative, further withdraws electron density from the carbonyl carbon, enhancing its electrophilicity. The ethoxy group (-OCH2CH3) introduces additional complexity, with the oxygen atom participating in resonance with the carbonyl group, which can influence the bond lengths and rotational barriers.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is likely to be localized on the oxygen and chlorine atoms, reflecting their lone pairs of electrons. The LUMO, conversely, is expected to be centered on the antibonding π* orbital of the carbonyl group, indicating the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity.

Table 1: Calculated Atomic Charges and Bond Orders

Atom/BondCalculated Partial Charge (a.u.)Calculated Bond Order
Carbonyl Carbon (C)+0.75-
Carbonyl Oxygen (O)-0.581.85
Chlorine (Cl)-0.180.95
Ethereal Oxygen (O)-0.62-
C-Cl Bond-0.95
C=O Bond-1.85

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not widely available.

Conformational Analysis and Energetic Landscapes

The presence of the ethoxy group and the non-planar nature of the cyclobutane ring give rise to multiple possible conformations for this compound. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles to identify stable conformers and the energy barriers between them.

The rotation around the C-O bond of the ethoxy group and the C-C(O)Cl bond are key degrees of freedom. The puckering of the cyclobutane ring also contributes to the conformational landscape. Computational methods can be used to perform a systematic scan of these rotational and puckering coordinates to locate energy minima, which correspond to stable conformers, and saddle points, which represent transition states between conformers.

The relative energies of these conformers, determined by solving the Schrödinger equation, dictate their populations at a given temperature according to the Boltzmann distribution. The most stable conformer will be the one that minimizes steric hindrance and optimizes electronic interactions, such as hyperconjugation.

Quantum Chemical Probing of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, a key reaction of interest is its nucleophilic acyl substitution, where the chloride ion is displaced by a nucleophile.

By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide critical information about the reaction's activation energy and, consequently, its rate. For instance, the reaction with a nucleophile would likely proceed through a tetrahedral intermediate. Computational studies can map the entire energy profile of this process, from reactants to products, including the formation and breakdown of the intermediate.

These calculations can also explore other potential reaction pathways, such as elimination or rearrangement reactions, and determine their energetic feasibility compared to the substitution pathway.

Table 2: Calculated Energetic Profile for Nucleophilic Acyl Substitution

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + Nucleophile)0.0
Transition State 1 (Formation of Intermediate)+15.2
Tetrahedral Intermediate-5.8
Transition State 2 (Chloride Departure)+12.5
Products-20.1

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not widely available.

Prediction of Spectroscopic Signatures for Mechanistic Validation

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate proposed structures and mechanisms.

For this compound, key spectroscopic signatures include its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: Computational methods can predict the chemical shifts (δ) of the ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding of each nucleus, which is highly sensitive to the local electronic environment. By comparing the predicted spectrum with an experimental one, one can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption bands in an IR spectrum. The most prominent peak would be the carbonyl (C=O) stretch, and its calculated frequency can provide insight into the electronic environment of the carbonyl group.

By calculating the spectra for reactants, intermediates, and products, computational spectroscopy can serve as a powerful tool for mechanistic validation. For example, the transient formation of a tetrahedral intermediate in a reaction could be supported if its predicted spectroscopic signatures match those observed using time-resolved spectroscopic techniques.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Signature
¹³C NMRCarbonyl C: ~170 ppm; Quaternary C: ~75 ppm
¹H NMRCH₂ (ethoxy): ~4.2 ppm; CH₃ (ethoxy): ~1.3 ppm
IR SpectroscopyC=O stretch: ~1790 cm⁻¹; C-Cl stretch: ~750 cm⁻¹

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this compound are not widely available.

Emerging Research Directions and Uncharted Reactivity of 1 Ethoxycyclobutane 1 Carbonyl Chloride

Development of Novel Organometallic Transformations

The presence of a reactive acid chloride functionality makes 1-Ethoxycyclobutane-1-carbonyl chloride a prime candidate for a variety of organometallic cross-coupling reactions. While specific examples involving this exact molecule are not yet prevalent in the literature, the reactivity of similar acid chlorides suggests a rich field of potential transformations.

One promising avenue is the exploration of palladium-catalyzed couplings, such as the Suzuki, Stille, and Sonogashira reactions. These reactions, which are cornerstones of modern synthetic chemistry, could potentially be adapted to introduce a wide array of substituents onto the cyclobutane (B1203170) core. For instance, a Suzuki coupling could be envisioned to form a new carbon-carbon bond between the cyclobutane carbonyl group and an aryl or vinyl boronic acid, leading to novel ketone derivatives.

Another area of interest lies in the use of organocuprates. Lithium dialkylcuprates are known to react with acid chlorides to produce ketones in a highly selective manner, avoiding the over-addition that can be problematic with more reactive organometallic reagents like Grignard or organolithium reagents. youtube.com The application of this methodology to this compound could provide a straightforward route to a diverse range of 1-ethoxycyclobutyl ketones.

Furthermore, the strained cyclobutane ring itself could participate in novel organometallic-catalyzed ring-opening or rearrangement reactions. The inherent ring strain of cyclobutanes makes them susceptible to cleavage under various conditions, including transition metal catalysis. researchgate.net Research in this area could uncover new pathways to functionalized open-chain compounds or larger ring systems, significantly expanding the synthetic utility of this building block.

Table 1: Potential Organometallic Transformations of this compound

Reaction TypePotential ReagentPotential Product
Suzuki CouplingArylboronic acid, Pd catalyst1-Aroyl-1-ethoxycyclobutane
Stille CouplingOrganostannane, Pd catalyst1-Acyl-1-ethoxycyclobutane
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst1-Alkynyl-1-ethoxycyclobutane
Gilman Reagent AdditionLithium dialkylcuprate1-Acyl-1-ethoxycyclobutane

Exploration of Photochemical and Electrochemical Reactivity

The field of photochemistry and electrochemistry offers intriguing possibilities for activating and transforming this compound in novel ways. The cyclobutane motif is well-known to participate in a variety of photochemical reactions, often driven by the release of ring strain. researchgate.net

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings. acs.org While this compound already possesses the cyclobutane core, the carbonyl group could potentially act as a chromophore, enabling intramolecular or intermolecular photochemical reactions upon excitation. For example, Norrish-type reactions of the corresponding ketone derivatives could lead to interesting fragmentation or rearrangement products.

Electrochemical methods present another frontier for exploring the reactivity of this compound. The electrochemical synthesis of cyclobutanes from alkenes has been demonstrated, showcasing the power of electrochemistry in forming strained rings. researchgate.netacs.org For this compound, electrochemical reduction of the carbonyl group could generate radical species that might undergo unique cyclization or coupling reactions. Furthermore, electrochemical oxidation could potentially lead to ring-opening or functionalization of the cyclobutane ring. Anodic oxidation of olefins is a known method to generate electrophilic radical cations that can participate in cycloadditions. nih.gov

Integration into Flow Chemistry Methodologies and Continuous Synthesis

The adoption of flow chemistry has revolutionized many aspects of chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. The properties of this compound make it an excellent candidate for integration into continuous flow processes.

Acid chlorides are often highly reactive and can be sensitive to moisture. Flow chemistry allows for the in-situ generation and immediate use of such reactive intermediates, minimizing decomposition and improving reaction control. acs.org A flow process could be designed where a precursor carboxylic acid is converted to this compound, which is then directly streamed into a second reactor to undergo a subsequent transformation, such as an amidation or esterification. This "telescoping" of reactions avoids the isolation of the potentially sensitive acid chloride.

The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors can be particularly beneficial for reactions involving strained rings. unimi.it This control can help to minimize side reactions and improve the selectivity of desired transformations. For instance, exothermic reactions with organometallic reagents could be managed more effectively in a flow system, preventing thermal runaway and improving product yields. The application of flow chemistry to the synthesis of dipeptides via acid chlorides has been successfully demonstrated, highlighting the potential for this technology in complex syntheses. vapourtec.com

Table 2: Potential Advantages of Flow Chemistry for this compound

FeatureAdvantage
In-situ generationMinimizes handling of reactive intermediate
Precise temperature controlImproves selectivity and safety
Short residence timesCan enhance productivity and suppress side reactions
ScalabilityFacilitates production of larger quantities

Future Prospects as a Specialized Synthon in Advanced Organic Synthesis

Beyond the exploration of its fundamental reactivity, this compound holds significant promise as a specialized synthon for the construction of complex molecular architectures. Cyclobutane derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide variety of other cyclic and acyclic structures. researchgate.netconsensus.app

The combination of the strained four-membered ring and the versatile carbonyl chloride functionality in a single molecule offers a unique platform for divergent synthesis. The acid chloride can be readily converted into a plethora of other functional groups, including amides, esters, ketones, and aldehydes. Each of these derivatives can then be subjected to further transformations, leveraging the inherent reactivity of the cyclobutane ring.

For example, ring-expansion reactions of cyclobutane derivatives are a well-established method for the synthesis of five- and six-membered rings. A ketone derived from this compound could potentially undergo a Baeyer-Villiger oxidation or a Tiffeneau-Demjanov rearrangement to afford functionalized cyclopentanone (B42830) or cyclohexanone (B45756) derivatives.

The unique stereochemical arrangement of substituents on the cyclobutane ring can also be exploited to control the stereochemistry of subsequent reactions. The synthesis of enantiomerically enriched cyclobutanes is an active area of research, and chiral derivatives of this compound could serve as valuable starting materials for the asymmetric synthesis of complex natural products and pharmaceuticals. nih.gov The inherent strain of the cyclobutane ring can be a driving force for highly stereospecific rearrangements and ring-opening reactions. researchgate.net

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